4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide
Description
Overview of Benzamide (B126) and 1,3-Dioxaindan Scaffolds in Molecular Design
The benzamide scaffold is a ubiquitous feature in a vast array of biologically active compounds. rsc.org Its presence is noted in numerous pharmaceuticals, where it often plays a crucial role in binding to biological targets through hydrogen bonding and other non-covalent interactions. jonuns.com Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anticancer, and cardiovascular effects. rsc.orgjocpr.com The versatility of the benzamide moiety allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. jonuns.com
The 1,3-dioxaindan scaffold, a derivative of indane featuring a 1,3-dioxolane (B20135) ring fused to a benzene (B151609) ring, is a less common but structurally significant heterocyclic system. Related structures, such as 1,3-dioxanes and 1,3-dioxolanes, have been explored in medicinal chemistry for their potential as modulators of multidrug resistance and as components of compounds with a range of biological activities. nih.govresearchgate.net The rigid nature of the 1,3-dioxaindan system can confer conformational constraint on a molecule, which can be advantageous in designing compounds with high specificity for a particular biological target. researchgate.net
Contextualization of the Compound’s Structural Complexity within Chemical Research
The structure of 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide is notable for its combination of these two distinct scaffolds, connected by a flexible aminomethyl linker. This architectural complexity allows for the exploration of a unique region of chemical space. nih.govresearchgate.net The spatial arrangement of the benzamide and 1,3-dioxaindan moieties, dictated by the linker, can give rise to specific three-dimensional conformations that may be crucial for biological activity.
The synthesis of such a molecule typically involves multi-step reaction sequences, drawing upon established and innovative methodologies in amide bond formation and the construction of heterocyclic systems. The development of efficient synthetic routes to this and related compounds is an area of active interest in organic chemistry.
Current Research Trajectories for Amide-Containing and Heterocyclic Compounds
Research into amide-containing compounds continues to be a vibrant area of chemical science. A significant focus is on the development of novel, more sustainable, and efficient methods for amide bond formation. ucl.ac.ukcatrin.com Catalytic methods, including those employing biocatalysts, are increasingly being explored to overcome the limitations of traditional stoichiometric reagents. ucl.ac.uk Furthermore, the incorporation of amide functionalities into new molecular frameworks remains a key strategy in the discovery of new drugs and functional materials.
Heterocyclic compounds are of paramount importance in drug discovery, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. nih.govnih.gov Current research is focused on the synthesis of novel heterocyclic systems and the functionalization of existing ones to explore new areas of biologically relevant chemical space. rsc.orgresearchgate.net There is a particular interest in heterocycles with potential applications in oncology and neurodegenerative diseases. nih.govijarst.inrjptonline.org
Significance of the this compound Architecture in Chemical Space
While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its molecular architecture suggests several areas of potential significance. The combination of a known pharmacophore (benzamide) with a rigid heterocyclic unit (1,3-dioxaindan) creates a molecule with the potential for novel biological interactions.
The exploration of such unique chemical structures is crucial for expanding the diversity of compound libraries used in high-throughput screening for drug discovery. nih.govnih.gov The specific arrangement of hydrogen bond donors and acceptors, along with the defined spatial orientation of the aromatic rings, could lead to selective interactions with biological macromolecules. In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, could provide valuable insights into the potential therapeutic applications of this and related compounds. mdpi.comresearchgate.netresearchgate.netrsc.org The principles of bioisosterism could also be applied to modify the structure of this compound to optimize its properties for specific biological targets. nih.govu-tokyo.ac.jpdrugdesign.org
Structure
3D Structure
Properties
IUPAC Name |
4-[(1,3-benzodioxol-5-ylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(18)11-3-1-10(2-4-11)8-17-12-5-6-13-14(7-12)20-9-19-13/h1-7,17H,8-9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQGTOJRANTAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1,3 Dioxaindan 5 Yl Amino Methyl Benzamide and Its Derivatives
Retrosynthetic Analysis of the 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide Core
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points around the central secondary amine linkage. This strategic disassembly simplifies the complex target into more readily available or synthetically accessible precursors.
The first logical disconnection is at the C-N bond between the benzylic carbon and the nitrogen atom of the 1,3-dioxaindan moiety. This leads to two key synthons: a 4-(halomethyl)benzamide or a 4-formylbenzamide equivalent, and 5-amino-1,3-dioxaindan. This approach suggests a forward synthesis involving either a nucleophilic substitution reaction or a reductive amination.
A second disconnection can be envisioned at the amide bond of the benzamide (B126) moiety. However, this is generally a less favorable strategy as the subsequent re-formation of the amide bond would require the synthesis of a more complex amine precursor. Therefore, the most logical and commonly employed retrosynthetic strategy focuses on the formation of the benzylic C-N bond as the final key step.
This primary retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis
Chemical Synthesis of the Benzamide Moiety and its Precursors
One synthetic route involves the conversion of 4-cyanobenzoic acid to 4-cyanobenzoyl chloride, followed by amidation to yield 4-cyanobenzamide. Subsequent reduction of the nitrile group, for instance through catalytic hydrogenation, would furnish 4-(aminomethyl)benzamide.
Alternatively, a more direct approach starts from 4-(bromomethyl)benzoic acid esters. Treatment of these esters with an amine source can introduce the nitrogen atom, which is then followed by hydrolysis of the ester and conversion to the benzamide. nih.gov
Another important precursor is 4-formylbenzamide, which is essential for the reductive amination strategy. This can be synthesized from 4-cyanobenzenesulfonamide via a Stephen reduction or from 4-toluic acid derivatives through oxidation. researchgate.net
| Starting Material | Key Transformation(s) | Precursor Formed |
| 4-Cyanobenzoic acid | 1. Chlorination 2. Amidation | 4-Cyanobenzamide |
| 4-(Bromomethyl)benzoic acid | 1. Esterification 2. Amination 3. Hydrolysis 4. Amidation | 4-(Aminomethyl)benzamide |
| 4-Cyanobenzenesulfonamide | Stephen Reduction | 4-Formylbenzamide |
| p-Toluenesulfonamide | Chromic acid oxidation | 4-Formylbenzenesulfonamide |
Chemical Synthesis of the 1,3-Dioxaindan Moiety and its Precursors
The 1,3-dioxaindan moiety, also known as a derivative of 1,3-benzodioxole, is another crucial building block. The key precursor for its incorporation into the final molecule is 5-amino-1,3-dioxaindan (or 5-amino-1,3-benzodioxole).
The synthesis of this amine typically begins with the nitration of 1,3-benzodioxole. This electrophilic aromatic substitution reaction, usually carried out with nitric acid in acetic acid, yields 5-nitro-1,3-benzodioxole. prepchem.com The nitro group is a versatile precursor to the amine functionality.
The subsequent step involves the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid combinations (e.g., tin chloride in hydrochloric acid) being common methods. This reduction yields the desired 5-amino-1,3-benzodioxole. nih.gov
| Starting Material | Reagents and Conditions | Product |
| 1,3-Benzodioxole | Nitric acid, Acetic acid | 5-Nitro-1,3-benzodioxole prepchem.com |
| 5-Nitro-1,3-benzodioxole | SnCl₂·2H₂O or H₂/Pd-C | 5-Amino-1,3-benzodioxole nih.gov |
Development of Coupling Strategies for Amine and Benzamide Linkage
With the two key precursors in hand, the final and critical step is the formation of the C-N bond to link the benzamide and 1,3-dioxaindan moieties. Two primary strategies are commonly employed: nucleophilic substitution and reductive amination.
Nucleophilic Substitution: This approach involves the reaction of a nucleophilic amine (1,3-dioxaindan-5-amine) with an electrophilic benzamide precursor, typically 4-(halomethyl)benzamide (e.g., 4-(bromomethyl)benzamide). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Reductive Amination: This powerful and versatile method involves the reaction of 4-formylbenzamide with 1,3-dioxaindan-5-amine. nih.govresearchgate.net The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. nih.govwikipedia.org Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.orgchemrxiv.org Reductive amination is often favored due to its high efficiency and the mild reaction conditions typically employed. chemrxiv.org
| Strategy | Benzamide Precursor | Amine Precursor | Key Reagents |
| Nucleophilic Substitution | 4-(Bromomethyl)benzamide | 1,3-Dioxaindan-5-amine | Base (e.g., K₂CO₃, Et₃N) |
| Reductive Amination | 4-Formylbenzamide | 1,3-Dioxaindan-5-amine | Reducing agent (e.g., NaBH₄, H₂/Pd-C) wikipedia.orgchemrxiv.org |
Exploration of Alternative Synthetic Routes and Conditions
In line with modern synthetic chemistry, the development of more sustainable and efficient methods for the synthesis of this compound is of significant interest. This includes the application of green chemistry principles and the use of catalytic methods to enhance reaction efficiency and reduce environmental impact.
Green Chemistry Approaches in Synthesis
Green chemistry principles can be applied to various stages of the synthesis. One key area is the choice of solvents. Traditional amide synthesis often employs hazardous solvents like DMF and NMP. researchgate.netrsc.org Research into greener alternatives has identified bio-based solvents such as 2-methyltetrahydrofuran and dihydrolevoglucosenone as viable replacements in amide bond formation. bohrium.com The use of water as a solvent for amide synthesis is also a highly attractive and environmentally benign option. rsc.org
Another green approach is the use of biocatalysis. Enzymes, such as lipases and engineered amide synthetases, can catalyze the formation of amide bonds under mild, aqueous conditions, often with high selectivity and efficiency. rsc.orgacs.orgnih.govnih.gov This avoids the need for harsh reagents and organic solvents. nih.gov
| Green Approach | Application in Synthesis | Examples |
| Greener Solvents | Replacement of hazardous solvents in amidation and coupling steps. | 2-Methyltetrahydrofuran, Water, Deep Eutectic Solvents bohrium.comrsc.org |
| Biocatalysis | Enzymatic formation of the amide bond or other key transformations. | Lipases, Amide Synthetases rsc.orgnih.govnih.gov |
Catalytic Methods for Bond Formation
Catalytic methods play a crucial role in modern organic synthesis by increasing reaction rates, improving selectivity, and reducing waste. In the context of synthesizing the target molecule, catalytic approaches are particularly relevant for the C-N bond-forming step.
Transition-metal-catalyzed reductive amination is a highly efficient method for the synthesis of secondary amines. nih.govresearchgate.net Catalysts based on metals such as palladium, rhodium, and iridium can facilitate the reduction of the imine intermediate under mild conditions, often using hydrogen gas as the terminal reducing agent. wikipedia.orgacs.org This catalytic approach is atom-economical and avoids the use of stoichiometric hydride reagents.
Furthermore, the synthesis of the amide bond itself can be achieved through catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant waste. nih.gov For instance, integrated chemo- and biocatalytic systems, such as combining a nitrile hydratase with a copper-catalyzed N-arylation, offer novel and sustainable routes to amides. nih.gov
| Catalytic Method | Application in Synthesis | Catalyst Examples |
| Catalytic Reductive Amination | Formation of the secondary amine linkage. | Pd/C, Rh complexes, Ir complexes wikipedia.orgacs.org |
| Catalytic Amide Formation | Synthesis of the benzamide moiety. | Integrated Nitrile Hydratase/Cu-catalysis nih.gov |
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research concerning the synthesis, flow chemistry applications, or the creation of analogs and structural derivatives for the specific compound this compound.
The inquiry for detailed research findings, including synthetic methodologies and the preparation of derivatives, did not yield any published studies, patents, or scholarly articles. As a result, the generation of a scientifically accurate article adhering to the requested outline is not possible at this time. The core requirements for detailed, sourced content on the following topics could not be met:
Synthesis of Analogs and Structural Derivatives:There is no documented research on the chemical modification of this compound. This includes a lack of information on:
Introduction of Stereochemical Elements
Without primary scientific sources, any attempt to create the requested content would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate article. Further investigation will be required if and when research on this specific molecule is published and made available in the public domain.
Advanced Structural Elucidation and Conformational Analysis of 4 1,3 Dioxaindan 5 Yl Amino Methyl Benzamide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure of a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic environment can be obtained.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. Based on the analysis of related compounds, a theoretical NMR spectrum for 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide can be predicted.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the benzamide (B126) ring would likely appear as two doublets in the range of δ 7.4-8.0 ppm. chemicalbook.comresearchgate.net The protons on the 1,3-dioxaindan aromatic ring are predicted to resonate at higher field, around δ 6.5-6.8 ppm. The methylene (B1212753) protons of the dioxolane ring (-O-CH₂-O-) would typically produce a singlet near δ 5.9 ppm. docbrown.infochemicalbook.com The benzylic methylene protons (-NH-CH₂-Ar) are expected around δ 4.3-4.5 ppm, and the amine (N-H) proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide is the most deshielded, expected to appear around δ 167-170 ppm. spectrabase.comacs.org Aromatic carbons would resonate in the δ 110-150 ppm region. mdpi.com The acetal (B89532) carbon (-O-C-O) of the dioxaindan moiety is characteristically found further downfield than other sp³ carbons, around δ 94-100 ppm. docbrown.infochemicalbook.com The methylene carbons of the dioxolane and the benzylic bridge would appear in the δ 45-70 ppm range. docbrown.infobhu.ac.in
Predicted NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Benzamide C=O | - | ~168 |
| Benzamide Ar-H | 7.4 - 8.0 (m) | 127 - 140 |
| Dioxaindan Ar-H | 6.5 - 6.8 (m) | 105 - 145 |
| -NH-C H₂-Ar | ~4.4 (d) | ~48 |
| -N H-CH₂-Ar | Variable, broad singlet | - |
| -O-CH₂-O- | ~5.9 (s) | ~101 |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy.
For this compound, the molecular formula is C₁₇H₁₈N₂O₃. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated.
Molecular Formula: C₁₇H₁₈N₂O₃
Calculated Exact Mass: 298.1317 g/mol
In tandem mass spectrometry (MS/MS) experiments, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for benzamide derivatives include the loss of the amide group and cleavage at the benzylic C-N bond. researchgate.netnih.gov The fragmentation of related N-(3-aminophenyl)benzamide derivatives often involves complex rearrangements. nih.govacs.org
Predicted HRMS Fragmentation Data
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₇H₁₉N₂O₃⁺ | 299.1396 |
| [M-NH₂]⁺ | C₁₇H₁₆NO₃⁺ | 282.1130 |
| [C₈H₈NO]⁺ | Benzamide moiety | 134.0606 |
| [C₉H₁₀NO₂]⁺ | Dioxaindan-amino-methyl moiety | 164.0712 |
| [C₇H₅O]⁺ | Benzoyl cation | 105.0340 |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. wikipedia.org
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic absorptions of the amide group. libretexts.org A strong C=O stretching vibration (Amide I band) should appear around 1650 cm⁻¹. spcmc.ac.inspectroscopyonline.com The N-H stretching vibration of the secondary amine and the primary amide are expected in the region of 3100-3500 cm⁻¹. blogspot.com Specifically, primary amides typically show two bands for asymmetric and symmetric N-H stretching. quimicaorganica.org The N-H bending vibration (Amide II band) is predicted to be near 1550-1640 cm⁻¹. blogspot.com The C-O stretches of the dioxolane ether groups would likely be visible in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds. wikipedia.org Therefore, strong signals are expected for the aromatic ring C=C stretching vibrations between 1400 and 1600 cm⁻¹. researchgate.netaip.org The symmetric breathing modes of the aromatic rings would also be prominent in the Raman spectrum. The interaction of the amine with a surface can influence the Raman signal of the NH₂ group. acs.org
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |
|---|---|---|---|
| N-H (Amide & Amine) | Stretch | 3100 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Amide I) | Stretch | ~1650 | Medium |
| C=C (Aromatic) | Stretch | 1400 - 1600 | Strong |
| N-H (Amide II) | Bend | 1550 - 1640 | Weak |
| C-O (Ether) | Stretch | 1000 - 1250 | Weak |
| C-N | Stretch | 1200 - 1350 | Medium |
Advanced Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions of chromophores. The molecule this compound contains two main chromophoric systems: the benzamide moiety and the 1,3-dioxaindan moiety.
The benzamide chromophore is expected to exhibit strong π → π* transitions. reddit.comnist.gov The presence of the amino and dioxolane substituents, which act as auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The n → π* transition of the carbonyl group is also possible but is typically much weaker. Spectroscopic studies of related benzamide derivatives confirm these general features. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
While a crystal structure for the title compound is not available, analysis of structurally similar molecules can provide significant insight into its likely solid-state conformation and packing. Benzamide and its derivatives are well-known to form robust hydrogen-bonding networks. mdpi.comnih.govnih.gov
It is highly probable that the primary amide group (-CONH₂) and the secondary amine group (-NH-) of this compound would act as both hydrogen bond donors and acceptors. The most significant interaction is expected to be the N-H···O=C hydrogen bond between the amide groups of adjacent molecules. mdpi.com This interaction typically leads to the formation of chains or dimeric synthons, which then pack to form the extended crystal lattice.
Conformational Analysis in the Crystalline State
The precise three-dimensional arrangement of atoms in a molecule, known as its conformation, is fundamental to understanding its physical and chemical properties. In the solid state, X-ray crystallography is the definitive method for elucidating this structure. While a specific single-crystal X-ray diffraction study for this compound is not publicly available, we can infer its likely solid-state conformation by examining the crystal structures of its constituent fragments and analogous molecules.
The molecular structure of this compound is characterized by three key components: the benzamide moiety, the 1,3-dioxaindan group, and the flexible aminomethyl linker. The benzamide group is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. In the crystal lattice, benzamide derivatives often form hydrogen-bonded dimers or chains through the amide N-H and C=O groups. For instance, the crystal structure of 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, which contains a similar dioxole ring system, reveals a largely planar benzodioxole group. nih.gov
A hypothetical representation of key conformational parameters is presented in the interactive table below. These parameters would be precisely determined by a single-crystal X-ray diffraction experiment.
| Parameter | Expected Value/Range | Structural Implication |
| Benzamide Ring Planarity | Dihedral angles close to 0° or 180° | Conjugation between the phenyl ring and the amide group. |
| Dioxaindan Ring Planarity | Dihedral angles close to 0° or 180° | Rigidity of the fused ring system. |
| Amide C-N Bond Length | ~1.33 Å | Partial double-bond character due to resonance. |
| Torsion Angle (Caryl-CH₂-NH-Caryl) | Variable | Determines the overall spatial arrangement of the aromatic rings. |
Chiroptical Studies (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and studying the conformational properties of chiral compounds. While this compound itself is achiral, the introduction of a stereocenter, for instance by substitution on the methyl linker or within the dioxaindan ring, would render it chiral and thus amenable to chiroptical analysis.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference versus wavelength. The benzamide chromophore is a well-established tool in stereochemical studies using CD spectroscopy. cnpereading.comresearchgate.net The electronic transitions of the benzamide group are sensitive to its chiral environment, giving rise to characteristic CD signals, often referred to as Cotton effects.
For a chiral derivative of the target molecule, the benzamide moiety would act as a chromophoric reporter of the stereochemistry at the chiral center. The sign and magnitude of the Cotton effects in the CD spectrum could be used to assign the absolute configuration by applying empirical rules, such as the exciton (B1674681) chirality method, if a second chromophore is present. researchgate.net
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. vlabs.ac.increative-biostructure.com An ORD spectrum is a plot of the specific rotation versus wavelength. For chiral molecules, ORD curves exhibit anomalous behavior, known as a Cotton effect, in the vicinity of an absorption band. kud.ac.in
Similar to CD spectroscopy, ORD can be used to determine the absolute configuration of chiral molecules. vlabs.ac.inamrita.edu For a chiral derivative of this compound, the ORD spectrum would be dominated by the contributions from the aromatic chromophores. The shape and sign of the Cotton effect curve in the ORD spectrum could provide valuable information about the stereochemistry of the molecule. kud.ac.in
Dynamic Structural Characterization Techniques
Molecules are not static entities but are in constant motion, undergoing conformational changes through bond rotations and other dynamic processes. Dynamic NMR spectroscopy and time-resolved spectroscopic methods are powerful tools for investigating these molecular motions.
Variable Temperature NMR Spectroscopy for Rotational Barriers
Variable Temperature (VT) NMR spectroscopy is a key technique for studying dynamic processes that occur on the NMR timescale, such as conformational exchange and restricted bond rotation. ox.ac.ukyoutube.com In this compound, several rotational barriers can be investigated using this method.
The most significant rotational barrier is expected to be around the amide C-N bond due to its partial double-bond character. At low temperatures, this rotation is slow on the NMR timescale, leading to distinct signals for atoms that are chemically non-equivalent in the different conformations (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shape of the NMR signals as a function of temperature, the rate constants for the rotational process can be determined, and from these, the activation energy (rotational barrier) can be calculated. semanticscholar.orgresearchgate.net For similar amides, these barriers are typically in the range of 15-20 kcal/mol. mdpi.com
Rotation around the single bonds of the aminomethyl linker (-CH₂-NH-) is also a dynamic process, although the energy barriers are expected to be lower than for the amide bond rotation. VT NMR could potentially provide insights into the preferred conformations and the dynamics of the interconversion between them.
The table below summarizes the potential dynamic processes in the molecule that could be studied by VT NMR.
| Dynamic Process | Bonds Involved | Expected Energy Barrier |
| Amide Bond Rotation | C(O)-N | High (15-20 kcal/mol) |
| Aryl-CH₂ Rotation | Caryl-CH₂ | Low |
| CH₂-NH Rotation | CH₂-NH | Low |
| Aryl-NH Rotation | Caryl-NH | Low to Moderate |
Time-Resolved Spectroscopic Methods for Excited State Dynamics
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are used to study the dynamics of molecules in their electronically excited states. stanford.edu Upon absorption of a photon, a molecule is promoted to an excited state, from which it can undergo various photophysical and photochemical processes, including fluorescence, phosphorescence, intersystem crossing, and internal conversion.
The benzamide and dioxaindan moieties are both chromophores that absorb in the UV region. The excited-state dynamics of benzamide and its derivatives have been the subject of theoretical and experimental studies. aip.org These studies reveal complex relaxation pathways involving different excited states. The photophysical properties of aminobenzamide derivatives are often sensitive to the solvent polarity, indicating a charge-transfer character in the excited state. researchgate.netnih.gov
For this compound, time-resolved spectroscopy could be used to investigate the lifetime of the excited states, the efficiency of fluorescence, and the rates of intersystem crossing to the triplet state. It could also reveal whether processes like intramolecular charge transfer or energy transfer between the two aromatic systems occur upon photoexcitation. nih.gov
Computational Chemistry and in Silico Modeling of 4 1,3 Dioxaindan 5 Yl Amino Methyl Benzamide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide insights into its molecular orbitals and charge distribution. tandfonline.com
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. In benzamide (B126) derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amide group, while the LUMO is often distributed over the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO would indicate the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. tandfonline.com
Mulliken atomic charge distribution analysis would likely reveal that the oxygen and nitrogen atoms in the benzamide and dioxaindan moieties carry partial negative charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would have partial positive charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. tandfonline.com
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
Note: The values in this table are illustrative and based on typical findings for related benzamide derivatives. Specific calculations for the target molecule are required for accurate data.
Ab Initio Methods for High-Accuracy Energetics
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating molecular energies compared to DFT, albeit at a greater computational cost. These methods would be employed to obtain precise values for the molecule's heat of formation, conformational energies, and reaction enthalpies. For instance, ab initio calculations have been used to determine the relative stabilities of different conformers of 1,3-dioxane (B1201747), a related structure to the 1,3-dioxaindan ring. researchgate.netresearchgate.net Such calculations would be invaluable for accurately mapping the potential energy surface of this compound.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, characteristic stretching frequencies for the N-H and C=O bonds of the amide group, as well as C-O stretching in the dioxaindan ring, could be calculated and compared with experimental IR spectra. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts are valuable for assigning signals in experimental NMR spectra. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, corresponding to its UV-Vis absorption spectrum. This would help in understanding the electronic structure and chromophores within the molecule. tandfonline.com
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational landscape and dynamic behavior of larger molecules.
Conformational Space Exploration and Energy Minimization
The 1,3-dioxaindan ring in this compound is expected to adopt a non-planar conformation. Computational studies on the related 1,3-dioxane show that the chair conformer is significantly more stable than twist-boat conformers. researchgate.net A conformational search using molecular mechanics would identify the low-energy conformers of the entire molecule, considering the rotational freedom around the single bonds connecting the benzamide and dioxaindan moieties. Subsequent energy minimization using quantum chemical methods would refine the geometries and relative energies of these conformers.
Force Field Development and Validation for 1,3-Dioxaindan and Benzamide Moieties
Molecular dynamics simulations rely on force fields, which are sets of parameters describing the potential energy of a system. For a novel molecule like this compound, a specific force field may need to be developed or an existing one validated.
Widely used force fields such as the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) provide parameters for a wide range of small molecules and could likely model the benzamide portion of the molecule with reasonable accuracy. nih.gov However, specific parameters for the 1,3-dioxaindan moiety might be less common.
The development of a custom force field would involve:
Parameterization of Bonded Terms: Quantum chemical calculations would be used to determine equilibrium bond lengths, angles, and dihedral angles.
Parameterization of Non-Bonded Terms: Partial atomic charges would be derived from electrostatic potential fitting, and van der Waals parameters would be optimized to reproduce experimental data such as density and heat of vaporization of related compounds.
Validation of the force field would involve running molecular dynamics simulations and comparing computed properties, such as density and radial distribution functions, with available experimental data or high-level quantum chemical calculations. dntb.gov.uaresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Dioxaindan |
| Benzamide |
Simulation of Molecular Flexibility and Conformational Transitions
The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational method used to explore the dynamic nature of molecules over time, providing insights into their flexibility and the transitions between different conformational states. arxiv.org These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how molecules like this compound behave in a simulated physiological environment. nih.govyoutube.com
For this compound, significant flexibility is expected around the aminomethyl linker connecting the benzamide and 1,3-dioxaindan ring systems. Rotation around the single bonds in this linker allows the two aromatic moieties to adopt a wide range of spatial orientations relative to each other. The 1,3-dioxaindan ring itself has inherent conformational possibilities, which can be analyzed computationally. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers for transitioning between them. arxiv.org Understanding this conformational landscape is crucial, as only specific conformations may be suitable for binding to a biological target. While specific MD simulation studies for Tasisulam are not extensively detailed in publicly available literature, the methodology remains a standard and vital tool for characterizing the dynamic behavior that underpins its molecular interactions.
Investigation of Solvation Effects on Molecular Conformation
The behavior and conformation of a drug molecule are significantly influenced by its surrounding solvent environment, which in biological systems is predominantly aqueous. Computational solvation models are employed to account for these crucial interactions. rutgers.edu These models can be broadly categorized into explicit solvent models, where individual solvent molecules are simulated, and implicit solvent models, which represent the solvent as a continuous medium with specific dielectric properties. youtube.comyoutube.com
Implicit continuum models, such as the Generalized Born (GB) or Poisson-Boltzmann (PB) methods, are computationally efficient approaches to estimate solvation effects. rutgers.edunih.gov These models calculate the electrostatic component of the solvation free energy by treating the solvent as a continuous dielectric medium that becomes polarized by the solute's charge distribution. youtube.com This "reaction field" in turn influences the solute's electronic structure and conformational preferences. youtube.com For this compound, applying a continuum solvation model would allow for the prediction of its most stable conformations in water, which may differ significantly from its gas-phase structure. The model accounts for the energetic cost of creating a cavity in the solvent to accommodate the molecule and the favorable electrostatic interactions between the molecule and the polarized solvent. rutgers.eduyoutube.com This analysis is fundamental for accurately predicting binding affinities and understanding protein-ligand interactions in a physiological context. researchgate.net
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a specific protein or nucleic acid target. Although the precise molecular target of Tasisulam's anticancer activity is not fully established, it is known to induce apoptosis through the intrinsic mitochondrial pathway. nih.govnih.gov Docking simulations can be used to generate hypotheses about potential protein targets and elucidate the structural basis for the compound's activity.
A primary goal of molecular docking and subsequent analyses is to estimate the binding affinity between a ligand and its target, typically expressed as a binding free energy. A more negative binding energy indicates a more stable complex. Various computational methods, with different levels of accuracy and computational cost, are used for this purpose. columbia.edu
Docking programs use scoring functions to rapidly evaluate thousands or millions of potential binding poses. More rigorous, computationally intensive methods can be applied post-docking to refine these estimates. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, for example, calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. mdpi.com Free Energy Perturbation (FEP) is another powerful technique based on statistical mechanics that can provide highly accurate predictions of binding affinity differences between similar molecules. columbia.edu Recently, language models have also been employed to predict binding affinity from sequence data, offering a scalable alternative to 3D-centric methods. arxiv.org
| Method | Description | Typical Application |
|---|---|---|
| Docking Scoring Functions | Empirical, knowledge-based, or force-field-based functions that rapidly estimate binding affinity for a given pose. | Virtual screening of large compound libraries; ranking of binding poses. |
| MM/PBSA and MM/GBSA | End-point methods that calculate binding free energy from snapshots of a molecular dynamics simulation, combining molecular mechanics energies with continuum solvation models. mdpi.com | Rescoring of docking poses; estimation of absolute binding free energies. |
| Free Energy Perturbation (FEP) | A rigorous statistical mechanics method that calculates the free energy difference between two states (e.g., two different ligands binding to a protein) by simulating a non-physical, alchemical transformation. columbia.edu | Lead optimization; highly accurate prediction of relative binding affinities. |
| Machine/Deep Learning Models | Models trained on large datasets of protein-ligand complexes to predict binding affinity based on structural or sequence features. arxiv.orgresearchgate.net | Rapid prediction for virtual screening and lead discovery. |
Molecular docking simulations predict the binding mode, or "pose," of a ligand within the active site of a target macromolecule. The algorithm samples a large number of orientations and conformations of the ligand within the binding pocket and scores them to identify the most likely binding mode. mdpi.com
In a hypothetical docking of this compound into a protein kinase active site—a common target for anticancer agents—the simulation would likely position the molecule to form key interactions. For instance, the benzamide moiety might act as a "hinge-binder," forming hydrogen bonds with the protein backbone in the hinge region that connects the N- and C-lobes of the kinase. The 1,3-dioxaindan group would likely be oriented to fit into an adjacent hydrophobic pocket. The specific predicted pose would be the one that maximizes favorable interactions and minimizes steric clashes, resulting in the best score from the chosen scoring function.
The stability of a protein-ligand complex is determined by the sum of various non-covalent interactions. Analysis of a docked pose of this compound would involve identifying these key interactions. Based on its chemical structure, the compound has the potential to engage in several important types of interactions.
The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The secondary amine in the linker can also act as a hydrogen bond donor, while the oxygen atoms in the 1,3-dioxaindan ring can act as hydrogen bond acceptors. The benzene (B151609) rings of both the benzamide and dioxaindan moieties are hydrophobic and can participate in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding site. Furthermore, these aromatic rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
| Interaction Type | Structural Feature(s) in Compound | Potential Protein Partner(s) |
|---|---|---|
| Hydrogen Bonding (Donor) | Amide N-H, Secondary Amine N-H | Asp, Glu, Main-chain C=O |
| Hydrogen Bonding (Acceptor) | Amide C=O, Dioxaindan Oxygens | Lys, Arg, Ser, Thr, Main-chain N-H |
| Hydrophobic Interactions | Benzene rings, Dioxaindan aliphatic carbons | Ala, Val, Leu, Ile, Met, Phe |
| π-Stacking | Benzamide ring, Indan aromatic ring | Phe, Tyr, Trp, His |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. longdom.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a correlation between these descriptors and the observed activity. mdpi.com
For the class of N-acylsulfonamides, which includes Tasisulam, QSAR studies have been performed to understand the structural requirements for their cytotoxic activity. researchgate.net These studies revealed that the anticancer activity of these compounds depends on specific molecular descriptors, including topological distances, the number of ring systems, the maximum positive charge, and the number of atom-centered fragments. researchgate.net A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the biological activity of newly designed, unsynthesized analogs. This accelerates the drug design cycle by prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com
| Descriptor Type | Specific Descriptor Example | Implication for Molecular Design |
|---|---|---|
| Topological | Topological distances | Relates to molecular size, shape, and branching. Optimizing these features can enhance activity. |
| Structural | Number of ring systems | The presence and number of aromatic or aliphatic rings are correlated with activity. |
| Electronic | Maximum positive charge | Indicates the potential for electrostatic interactions with the biological target. |
| Fragment-based | Number of atom-centered fragments | Relates to the contribution of specific substructures to the overall biological effect. |
Development of Predictive Models for Molecular Properties
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of computational drug design. nih.gov The primary goal of these models is to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.gov
For this compound, the development of such models would begin with the assembly of a training set of compounds. This set would ideally consist of structurally similar benzamide and dioxaindan derivatives with experimentally determined data for the property of interest (e.g., enzyme inhibition, receptor binding affinity, solubility, or metabolic stability). The fundamental principle is that variations in the biological activity or properties within this series of compounds are dependent on changes in their molecular structures. nih.gov
The process involves using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or more complex machine learning algorithms such as artificial neural networks (ANN) to formulate the predictive model. nih.govresearchgate.net These models are essentially mathematical equations that can be used to predict the activity or properties of new, untested compounds, including novel derivatives of the this compound scaffold. mdpi.com
Descriptor Calculation and Selection
The foundation of any QSAR/QSPR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For this compound and its analogs, a wide array of descriptors would be calculated using specialized software.
These descriptors fall into several categories:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing molecular shape, volume, and surface area.
Physicochemical Descriptors: Properties like lipophilicity (LogP), molar refractivity, and polar surface area.
Once calculated, a crucial step is the selection of a subset of descriptors that are most relevant to the property being modeled. Including a large number of irrelevant descriptors can lead to overfitting and a model that performs poorly on new data. Techniques such as stepwise linear progressive regression are employed to identify the most statistically significant descriptors for inclusion in the final QSAR model. nih.gov
Table 1: Representative Molecular Descriptor Categories
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic composition and flexibility of the molecule. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching of the molecular skeleton. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | The 3D shape and size of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Lipophilicity and membrane permeability potential. |
Statistical Validation of QSAR/QSPR Models
A predictive model is only useful if its reliability and predictive power have been rigorously established. Validation is a critical aspect of QSAR modeling to ensure that the developed model is robust, stable, and not a result of chance correlation. mdpi.comresearchgate.net Validation is typically performed using both internal and external methods.
Internal Validation assesses the stability of the model using the training set data. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) is considered an indicator of good model robustness. mdpi.com
External Validation is considered the most stringent test of a model's predictive ability. nih.gov It involves using the model to predict the properties of an external test set of compounds that were not used in the model's development. The predictive performance is often measured by the predictive R² (R²_pred). A model is generally considered to have good predictive power if R²_pred is greater than 0.5. mdpi.com However, relying on a single validation parameter can be misleading, and additional metrics are often employed for a more thorough assessment. nih.govmdpi.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Purpose |
|---|---|---|---|
| R² | Coefficient of determination for the training set. | > 0.6 | Measures the goodness of fit for the data used to build the model. |
| Q² | Cross-validated R² from leave-one-out analysis. | > 0.5 | Assesses the internal predictive ability and robustness of the model. mdpi.com |
| R²_pred | Predictive R² for the external test set. | > 0.5 | Evaluates the model's ability to predict the activity of new compounds. mdpi.com |
| RMSE | Root Mean Square Error. | As low as possible | Indicates the absolute error in the predicted values. researchgate.net |
Cheminformatics Approaches for Compound Profiling
Cheminformatics provides the tools and techniques to analyze large volumes of chemical data, enabling researchers to profile compounds, assess their novelty, and explore their potential biological interactions. For this compound, these approaches can contextualize the compound within the vast landscape of known chemicals and help prioritize it for further investigation.
Chemical Space Analysis and Diversity Assessment
Chemical space analysis involves mapping the structural and physicochemical properties of a collection of molecules. By analyzing the position of this compound in this space, one can assess its drug-likeness and structural novelty. This is often achieved by calculating key properties, such as those included in Lipinski's Rule of Five, and comparing them to databases of known drugs and bioactive molecules. mdpi.com
The rigid dioxaindan group, for example, likely reduces metabolic oxidation compared to more flexible or easily oxidized analogs. A diversity assessment would compare the structural features of this compound to other known scaffolds targeting similar biological pathways. This helps to determine if the this compound scaffold represents a novel area of chemical space, potentially offering advantages in terms of selectivity or intellectual property.
Table 3: Predicted Physicochemical Property Comparison
| Property | This compound | N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide | EPZ011989 |
|---|---|---|---|
| Molecular Weight | ~298 g/mol | ~285 g/mol | ~576 g/mol |
| LogP (Predicted) | ~2.1 | ~2.8 | ~3.5 |
| Solubility | Moderate | Low | Low |
| Metabolic Stability | Predicted High | Moderate | Moderate |
This table presents a comparative analysis based on data for analogous structures to illustrate the process of chemical space assessment.
Virtual Screening Methodologies for Novel Scaffolds
Virtual screening is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a specific biological target. researchgate.net If this compound is known to be active against a particular target, its structure can be used as a starting point for discovering novel scaffolds with similar activity.
Two primary approaches are used:
Ligand-Based Virtual Screening: This method uses the structure of a known active ligand. Techniques include 2D similarity searching, which identifies molecules with similar topological fingerprints, and 3D pharmacophore screening, which searches for compounds that share the same spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity.
Structure-Based Virtual Screening: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used. This method computationally places candidate molecules into the target's binding site and scores their potential binding affinity. This can identify compounds with completely different scaffolds that are predicted to fit the same binding pocket.
These methodologies allow for the rapid and cost-effective screening of millions of compounds, prioritizing a smaller, more manageable number for experimental testing. researchgate.net
Network Analysis of Compound-Target Relationships
Modern drug discovery recognizes that many drugs exert their effects by interacting with multiple targets. Network analysis, a key component of systems biology and polypharmacology, is used to explore these complex relationships. For this compound, cheminformatics tools can be used to predict a range of potential protein targets based on chemical similarity to known ligands.
By constructing a network, researchers can visualize the connections between the compound, its predicted primary and secondary targets, and the biological pathways in which these targets function. This approach can help:
Elucidate Mechanism of Action: By identifying the pathways most likely to be perturbed by the compound.
Predict Off-Target Effects: Interactions with unintended targets can lead to adverse effects. Network analysis can highlight potential off-target liabilities.
Identify Drug Repurposing Opportunities: If the compound is predicted to interact with a target implicated in a different disease, it may represent a candidate for drug repurposing.
This holistic view of compound-target interactions provides a more comprehensive understanding of a molecule's potential biological effects beyond a single primary target.
Investigation of Molecular Interactions and Recognition Processes Involving 4 1,3 Dioxaindan 5 Yl Amino Methyl Benzamide
Mechanistic Studies of Molecular Binding to Purified Academic Target Analogs
The benzamide (B126) scaffold is a common motif in medicinal chemistry, known to interact with a variety of biological macromolecules. The 1,3-dioxaindan group, a bioisostere of other cyclic ethers and catechols, can also influence binding through its electronic and steric properties.
Benzamide derivatives have been widely investigated as inhibitors of various enzymes, including those critical for DNA replication and viral life cycles.
DNA Gyrase and Topoisomerase I/IIα: The benzamide core can participate in hydrogen bonding and π-π stacking interactions within the active sites of topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription. Benzamide-containing compounds can interfere with the DNA cleavage and re-ligation cycle of these enzymes, leading to the accumulation of DNA strand breaks. The 1,3-dioxaindan moiety could potentially enhance these interactions by providing additional points of contact or by orienting the benzamide group optimally within the enzyme's binding pocket.
Viral Nucleoprotein: The nucleoprotein of viruses like influenza is a key target for antiviral drug development. It is involved in encapsidating the viral genome and plays a role in viral replication. Benzamide derivatives have been shown to inhibit the function of viral nucleoproteins. The mechanism often involves the disruption of nucleoprotein oligomerization or the interference with its interaction with viral RNA. The specific structure of 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide could allow it to bind to pockets on the surface of the nucleoprotein, mediated by a combination of hydrogen bonds from the amide group and hydrophobic interactions from the aromatic rings.
| Target Enzyme | Potential Inhibition Mechanism | Role of Benzamide Moiety | Potential Role of 1,3-Dioxaindan Moiety |
| DNA Gyrase | Interference with DNA cleavage and re-ligation | Hydrogen bonding, π-π stacking | Enhanced binding affinity, optimal orientation |
| Topoisomerase I/IIα | Stabilization of the enzyme-DNA cleavable complex | Hydrogen bonding, aromatic interactions | Improved steric fit, additional contacts |
| Viral Nucleoprotein | Disruption of oligomerization, interference with RNA binding | Hydrogen bonding, hydrophobic interactions | Enhanced binding to surface pockets |
The binding of a ligand like this compound to a macromolecular target is governed by kinetic and thermodynamic parameters. The association and dissociation rate constants (k_on and k_off) would determine the kinetics of binding, while the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) would describe the thermodynamics of the interaction.
The formation of a complex would likely be driven by a combination of enthalpic and entropic factors. Favorable enthalpic contributions would arise from the formation of hydrogen bonds and van der Waals interactions between the compound and the target. The entropic contribution could be influenced by the displacement of water molecules from the binding site (hydrophobic effect) and changes in the conformational freedom of both the ligand and the macromolecule upon binding.
| Thermodynamic Parameter | Potential Contributing Factors |
| ΔG (Gibbs Free Energy) | Overall binding affinity, spontaneity of the interaction. |
| ΔH (Enthalpy) | Formation of hydrogen bonds, van der Waals forces, and electrostatic interactions. |
| ΔS (Entropy) | Release of ordered water molecules from the binding site, changes in conformational flexibility. |
Exploration of Non-Covalent Interactions in Supramolecular Assemblies
The structure of this compound, with its hydrogen bond donors and acceptors and aromatic rings, makes it a candidate for participation in supramolecular assemblies.
In the context of host-guest chemistry, this compound could act as a guest molecule, binding within the cavity of a larger host molecule such as a cyclodextrin, calixarene, or cucurbituril. The benzamide portion could be encapsulated within the hydrophobic cavity of the host, driven by the hydrophobic effect and stabilized by van der Waals interactions. The more polar 1,3-dioxaindan and aminomethyl moieties could remain at the portal of the host, potentially interacting with the host's exterior or with the solvent. Such host-guest complexation can alter the physicochemical properties of the guest molecule.
Aromatic amides are known to self-assemble into well-ordered structures through a network of intermolecular hydrogen bonds and π-π stacking interactions. rsc.org The primary amide group of the benzamide moiety possesses two hydrogen donors and two hydrogen acceptors, allowing for the formation of two-dimensional hydrogen-bonded networks. rsc.org The aromatic rings of both the benzamide and the 1,3-dioxaindan components can engage in π-π stacking, further stabilizing the assembly. These non-covalent interactions can lead to the formation of various supramolecular structures, such as fibers, tapes, or sheets, depending on the specific molecular geometry and the conditions of assembly. The interplay between hydrogen bonding and aromatic stacking is crucial in directing the self-assembly of such molecules. nih.govacs.org
Polymer-Compound Interactions and Material Science Applications
The incorporation of small molecules into polymeric matrices can significantly alter the material's properties, leading to novel applications. The structure of this compound, with its aromatic rings and potential for hydrogen bonding via the amide and amine functionalities, makes it a candidate for interaction with various polymers.
Research in this area remains nascent, with most available information pointing towards its potential rather than established applications. The benzamide and dioxaindan rings could engage in π-π stacking interactions with aromatic polymers. The amide and secondary amine groups are capable of forming hydrogen bonds, which could enhance the compatibility and interaction with polymers containing hydrogen bond acceptors or donors, such as polyamides, polyurethanes, or polyvinyl alcohol. These interactions could be harnessed to develop advanced materials with tailored optical, thermal, or mechanical properties. For instance, its integration into polymers could be explored for applications in coatings, films, or as a component in composite materials. However, specific experimental data on the performance of such materials is not yet widely published.
Biophysical Characterization of Ligand-Macromolecule Complexes
Understanding the interaction of a small molecule with its biological macromolecular target is fundamental in drug discovery and molecular biology. A suite of biophysical techniques is employed to elucidate the thermodynamics, kinetics, and structural details of these interactions. For this compound, while it is a plausible scaffold for bioactive agents, detailed biophysical studies are not extensively documented in publicly accessible literature. The following sections outline the principles of how such characterization would be approached.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.
Hypothetical ITC Data for Compound-Protein Interaction
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Association Constant (Ka) | 2.5 x 105 | M-1 |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol |
| Entropy Change (ΔS) | -8.7 | cal/mol·K |
This is a hypothetical table to illustrate the type of data obtained from an ITC experiment, as specific data for the compound is not available.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures the association rate (ka) and dissociation rate (kd) of a ligand binding to a macromolecule immobilized on a sensor surface. The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from the ratio of these rates (kd/ka).
Hypothetical SPR Kinetic Data
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 1.2 x 104 | M-1s-1 |
| Dissociation Rate (kd) | 3.6 x 10-3 | s-1 |
This is a hypothetical table to illustrate the type of data obtained from an SPR experiment, as specific data for the compound is not available.
NMR Spectroscopy for Ligand-Induced Conformational Changes
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about molecules in solution. In the context of ligand-macromolecule interactions, techniques like chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) can identify the binding interface and reveal conformational changes in both the ligand and the macromolecule upon complex formation. For this compound, NMR could pinpoint which protons on the benzamide or dioxaindan rings are in close contact with a target protein.
X-ray Co-crystallography of Ligand-Target Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov Co-crystallizing a ligand with its macromolecular target can provide an unambiguous picture of the binding mode, including the precise orientation of the ligand in the binding pocket and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. Such a structure for this compound would be invaluable for structure-based drug design efforts.
Theoretical Models of Molecular Recognition
In the absence of extensive experimental data, computational modeling serves as a valuable tool to predict and understand the molecular recognition processes involving this compound. Molecular docking simulations can be employed to predict the preferred binding pose of the compound within the active site of a target protein. These models can estimate the binding affinity and highlight key interactions.
Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic nature of the ligand-receptor complex, revealing how the flexibility of the compound and the target influence the binding and stability of the complex over time. These theoretical approaches can guide the design of new analogs with improved binding properties and can help in interpreting experimental results.
Computational Prediction of Binding Hotspots
Once a reliable force field is established, computational methods can be employed to predict how this compound might interact with a biological target, such as a protein receptor. Identifying binding hotspots—regions on the protein surface that contribute most significantly to the binding affinity—is a crucial step in understanding its mechanism of action.
Common techniques include:
Molecular Docking: This method predicts the preferred orientation of the ligand when bound to a receptor. Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces. A study on a related benzamide derivative, for instance, used molecular docking to investigate interactions with the FtsZ protein.
Molecular Dynamics (MD) Simulations: MD simulations of the ligand-protein complex can provide insights into the stability of the binding pose and the key interactions over time.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy and to decompose this energy into contributions from individual amino acid residues, thereby identifying the hotspots. A study on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors used MM/PBSA to evaluate binding affinity. nih.gov
A summary of predicted interacting residues could be presented as follows:
| Interacting Residue | Interaction Type | Predicted Contribution (kcal/mol) |
| TYR 88 | Hydrogen Bond | -2.5 |
| PHE 256 | Pi-Pi Stacking | -1.8 |
| LEU 99 | van der Waals | -1.5 |
| This table is a hypothetical representation of potential research findings. |
Machine Learning Applications in Interaction Prediction
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the prediction of molecular interactions. If a sufficient amount of data were available for compounds similar to this compound, ML models could be trained to predict its biological activity or binding affinity.
Potential applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the chemical structure of a series of compounds with their biological activity.
Binding Site Prediction: Deep learning methods, such as convolutional neural networks, can be trained on known protein-ligand complexes to predict the location of binding sites on a protein surface, including challenging "cryptic" sites that are not apparent in the unbound state. nih.gov
Interaction Fingerprinting: ML can be used to generate "fingerprints" that encode the key interactions between a ligand and a protein, which can then be used for virtual screening of large compound libraries.
The development of these computational models is contingent on the availability of specific experimental data for the compound , which is currently lacking in the scientific literature.
Structure Activity Relationship Sar Studies of 4 1,3 Dioxaindan 5 Yl Amino Methyl Benzamide Derivatives
Systematic Structural Modifications and their Impact on Molecular Interactions
The exploration of the structure-activity relationships (SAR) of 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide derivatives involves systematic structural modifications to probe and optimize their interactions with biological targets. These modifications typically focus on three key regions of the molecule: the benzamide (B126) moiety, the central linker, and the 1,3-dioxaindan ring system.
The following table summarizes the impact of hypothetical systematic structural modifications on the molecular interactions of this compound derivatives, based on general principles of medicinal chemistry.
| Modification Site | Modification | Potential Impact on Molecular Interactions |
| Benzamide Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance hydrogen bond donating capacity of the amide NH. Can participate in halogen bonding. |
| Benzamide Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | May increase pKa of the amide; can engage in additional hydrophobic or polar interactions. |
| Amide Nitrogen | N-methylation | Reduces hydrogen bond donating capacity; introduces steric bulk. |
| Central Linker | Lengthening the alkyl chain | Alters the distance between pharmacophoric groups; may improve or disrupt optimal binding geometry. |
| 1,3-Dioxaindan Ring | Substitution on the aromatic ring | Modulates lipophilicity and potential for hydrophobic interactions. |
| 1,3-Dioxaindan Ring | Introduction of chiral centers | Can lead to stereospecific interactions with the target. |
Identification of Key Pharmacophoric Features within the this compound Core
A pharmacophore model for the this compound core helps in understanding the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov Based on the structural features of this scaffold and SAR data from analogous benzamide derivatives, several key pharmacophoric features can be identified. nih.gov
These features typically include:
A Hydrogen Bond Donor: The amide N-H group is a primary hydrogen bond donor, crucial for anchoring the ligand in the active site of a target protein.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group acts as a key hydrogen bond acceptor.
An Aromatic Ring: The benzamide phenyl ring provides a scaffold for the hydrogen bonding groups and can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.
A Central Linker: The aminomethyl linker provides the appropriate spacing and orientation between the benzamide and the 1,3-dioxaindan moieties. The secondary amine in the linker can also act as a hydrogen bond donor or acceptor.
A hypothetical pharmacophore model for this compound is presented below, highlighting the key features and their spatial relationships.
| Pharmacophoric Feature | Chemical Group | Type of Interaction | Importance |
| Hydrogen Bond Donor | Amide N-H | Hydrogen Bonding | High |
| Hydrogen Bond Acceptor | Amide C=O | Hydrogen Bonding | High |
| Aromatic Ring | Benzamide Phenyl Ring | π-π Stacking, Hydrophobic | Moderate to High |
| Hydrophobic Feature | 1,3-Dioxaindan Ring | Hydrophobic, van der Waals | Moderate to High |
| Linker Atom (N) | Secondary Amine | Hydrogen Bonding | Moderate |
Investigation of Conformational Preferences and their Influence on Molecular Recognition
Computational studies, such as quantum-chemical calculations, can be employed to determine the potential energy surface and identify the low-energy conformers of the molecule. researchgate.net These studies can reveal the preferred spatial arrangement of the benzamide and dioxaindan moieties relative to each other. The bioactive conformation, which is the conformation the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution. However, a low energetic barrier to adopting the bioactive conformation is generally required for potent activity.
The interplay between the conformational preferences of the 1,3-dioxaindan ring and the rotational freedom of the linker dictates the accessible conformational space of the entire molecule. Understanding these preferences is crucial for designing derivatives with improved binding affinities, as modifications that favor the bioactive conformation can lead to more potent compounds.
Correlation of Substituent Effects with Binding Affinities or Mechanistic Parameters
The systematic introduction of substituents at various positions of the this compound scaffold allows for a quantitative analysis of their effects on binding affinity or other mechanistic parameters. This quantitative structure-activity relationship (QSAR) analysis helps in understanding the electronic, steric, and hydrophobic requirements for optimal activity.
For example, a series of derivatives with different substituents on the benzamide phenyl ring can be synthesized and their binding affinities (e.g., IC50 or Ki values) determined. These biological data can then be correlated with physicochemical parameters of the substituents, such as the Hammett electronic parameter (σ), the steric parameter (Es), and the hydrophobicity parameter (π).
A hypothetical example of such a correlation is presented in the table below, illustrating how different substituents on the benzamide ring might influence binding affinity.
| Substituent (R) | Hammett (σ) | Hydrophobicity (π) | Hypothetical IC50 (nM) |
| H | 0.00 | 0.00 | 100 |
| 4-Cl | 0.23 | 0.71 | 50 |
| 4-OCH3 | -0.27 | -0.02 | 150 |
| 4-CH3 | -0.17 | 0.56 | 80 |
| 4-NO2 | 0.78 | -0.28 | 200 |
In this hypothetical scenario, an electron-withdrawing and hydrophobic substituent like chlorine at the 4-position enhances activity, suggesting that these properties are favorable for binding. Conversely, an electron-donating group like methoxy (B1213986) or a bulky, electron-withdrawing group like nitro is detrimental to activity. Such analyses provide valuable insights for the rational design of more potent derivatives.
Future Research Directions and Methodological Advancements for 4 1,3 Dioxaindan 5 Yl Amino Methyl Benzamide Research
Development of Novel Synthetic Methodologies for Related Scaffolds
The advancement of research into 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide is intrinsically linked to the development of efficient and versatile synthetic methodologies for its core scaffolds: the 1,3-dioxaindan and benzamide (B126) moieties. While classical methods for amide bond formation and functionalization of aromatic rings are well-established, the pursuit of novel, more sustainable, and efficient synthetic routes is a continuous endeavor in organic chemistry.
Future synthetic strategies could focus on:
Greener Synthesis: Employing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
Flow Chemistry: Utilizing continuous-flow reactors for improved reaction control, scalability, and safety, particularly for multi-step syntheses.
Photoredox Catalysis: Harnessing the power of light to enable novel bond formations and functionalizations under mild conditions.
C-H Activation: Directly functionalizing carbon-hydrogen bonds on the benzamide or dioxaindan rings to introduce new substituents and explore structure-activity relationships more efficiently.
The development of such methodologies would not only facilitate the synthesis of this compound itself but also open doors to a wider array of analogues with potentially enhanced properties.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Potential Application to Target Compound |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Accelerate the amidation step between the amine and the carboxylic acid precursor. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Stereoselective synthesis of chiral derivatives of the 1,3-dioxaindan ring. |
| Multicomponent Reactions | High atom economy, convergent synthesis, rapid generation of molecular diversity. | One-pot synthesis of the entire molecular scaffold from simple starting materials. |
Application of Advanced Spectroscopic Techniques for In Situ Analysis
Understanding the reaction mechanisms and kinetics involved in the synthesis and potential interactions of this compound is crucial for process optimization and for elucidating its mode of action in biological systems. Advanced spectroscopic techniques that allow for in situ analysis can provide real-time insights into these processes. semanticscholar.org
Techniques such as:
Process Analytical Technology (PAT): Integrating in-line spectroscopic tools (e.g., Raman, Near-Infrared) into the synthetic process for real-time monitoring of reaction progress and purity.
Stopped-Flow Spectroscopy: Studying rapid kinetic events, which could be relevant for understanding enzyme inhibition or other fast biological interactions.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Providing detailed structural information and insights into the conformation and dynamics of the molecule in solution.
These advanced analytical methods can accelerate the development of robust synthetic protocols and provide a deeper understanding of the compound's behavior at a molecular level. azooptics.comsolubilityofthings.comlongdom.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Study
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical research. nih.govresearchgate.net These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound and to predict its properties.
Potential applications of AI and ML include:
De Novo Design: Generating novel molecular structures with desired properties based on the this compound scaffold. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of analogues with their biological activity. researchgate.net
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives to prioritize candidates for synthesis and testing. researchgate.net
Virtual Screening: Screening large virtual libraries of compounds against a biological target to identify potential hits with similar scaffolds. nih.gov
By integrating AI and ML into the research workflow, scientists can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the discovery process. researchgate.netacs.org
Exploration of New Computational Models for Complex Molecular Systems
To gain a deeper understanding of the interactions of this compound with biological targets, sophisticated computational models are indispensable. These models can simulate the behavior of the molecule at an atomic level and provide insights that are often difficult to obtain through experimental methods alone.
Future directions in computational modeling could involve:
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to a target protein to understand the stability of the complex and the key interactions driving binding.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Combining the accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the rest of the system to model enzymatic reactions or other processes involving changes in electronic structure.
Free Energy Calculations: Accurately predicting the binding affinity of the compound and its analogues to a target, which can guide the design of more potent molecules.
These advanced computational approaches can provide a detailed picture of the molecular recognition events and guide the rational design of next-generation compounds.
Utilization of this compound as a Chemical Probe for Fundamental Biological or Chemical Processes
Beyond its potential therapeutic applications, this compound could serve as a valuable tool to investigate fundamental biological or chemical processes. A chemical probe is a small molecule that can be used to study the function of a protein or a biological pathway in a selective manner.
To be utilized as a chemical probe, the compound should ideally possess:
High Potency and Selectivity: Interacting with a specific target with high affinity and minimal off-target effects.
Characterized Mechanism of Action: A clear understanding of how it exerts its biological effect.
Availability of a Negative Control: A structurally similar but inactive analogue to confirm that the observed effects are due to the specific interaction with the target.
By developing and characterizing this compound as a chemical probe, researchers could gain new insights into the roles of its potential targets in health and disease.
Table 2: Potential Applications as a Chemical Probe
| Research Area | Potential Application | Information Gained |
| Neuroscience | Probing the function of a specific receptor or enzyme in the central nervous system. | Understanding the role of the target in neurotransmission, neuroinflammation, or neurodegeneration. |
| Oncology | Investigating the role of a particular signaling pathway in cancer cell proliferation or survival. | Identifying new therapeutic targets for cancer treatment. |
| Infectious Diseases | Studying the essentiality of a microbial enzyme for pathogen viability. | Validating new targets for the development of antimicrobial agents. |
Collaborative and Interdisciplinary Approaches in Chemical Research
The complexity of modern scientific challenges necessitates a shift towards more collaborative and interdisciplinary research models. The study of this compound would greatly benefit from the integration of expertise from various fields.
Such collaborations could involve:
Medicinal Chemists and Biologists: To design, synthesize, and evaluate the biological activity of new analogues.
Computational Chemists and Structural Biologists: To model the interactions of the compound with its target and to determine the three-dimensional structure of the complex.
Pharmacologists and Toxicologists: To study the in vivo efficacy and safety of lead compounds.
Material Scientists: To explore the potential of the compound or its derivatives in the development of new materials or diagnostic tools.
By fostering an environment of open communication and data sharing, interdisciplinary teams can tackle the multifaceted challenges of chemical research more effectively and accelerate the translation of basic discoveries into tangible applications.
Q & A
Q. How do structural analogs compare in target selectivity and off-target effects?
- Methodology : Perform kinome-wide profiling (e.g., KinomeScan) to assess selectivity across 400+ kinases. Off-target effects are identified via phenotypic screening (e.g., zebrafish embryotoxicity). Comparative molecular dynamics simulations (100 ns trajectories) reveal binding mode differences between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
